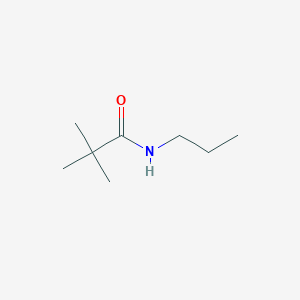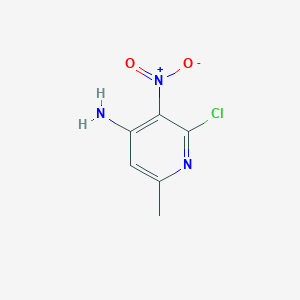
2-Chloro-6-methyl-3-nitropyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Chloro-6-methyl-3-nitropyridin-4-amine” is a chemical compound with the CAS Number: 1026907-18-5 . It has a molecular weight of 187.59 . The IUPAC name for this compound is 2-chloro-6-methyl-3-nitro-4-pyridinamine .
Molecular Structure Analysis
The InChI code for “2-Chloro-6-methyl-3-nitropyridin-4-amine” is 1S/C6H6ClN3O2/c1-3-2-4 (8)5 (10 (11)12)6 (7)9-3/h2H,1H3, (H2,8,9) .Physical And Chemical Properties Analysis
“2-Chloro-6-methyl-3-nitropyridin-4-amine” is a solid at room temperature . It is slightly soluble in water and soluble in dimethyl sulfoxide and chloroform .Applications De Recherche Scientifique
1. Role in DNA Alkylation and Carcinogenesis
2-Chloro-6-methyl-3-nitropyridin-4-amine has been studied in the context of its interactions with DNA and potential implications in carcinogenesis. One study highlighted the alkylation of DNA by certain carcinogens, including nitrosamines, in various organs such as the liver, kidney, pancreas, and lungs, pointing to the formation of DNA adducts like N7-methylguanine and O6-methylguanine, which are significant in the context of DNA alkylation and potential carcinogenic effects (Kokkinakis & Scarpelli, 1989).
2. Antimalarial Activity
Research has also explored the antimalarial properties of compounds structurally related to 2-Chloro-6-methyl-3-nitropyridin-4-amine. A study delved into the synthesis, antimalarial activity, and quantitative structure-activity relationships of a series of compounds, demonstrating significant activity against Plasmodium berghei infections in mice and encouraging the exploration of these compounds in clinical trials for malaria treatment (Werbel et al., 1986).
3. Understanding Nitrosamine Formation in Food Safety
The compound's relevance extends to the study of biogenic amines in fish and their role in intoxication, spoilage, and nitrosamine formation, crucial for food safety and quality determination. Research has shown the involvement of certain amines in the formation of nitrosamines, highlighting the importance of understanding these relationships to assure the safety of fish products and potentially mitigate scombroid poisoning (Bulushi et al., 2009).
4. Significance in Pancreatic Cancer Research
The compound's metabolic pathways and their relevance in pancreatic cancer research have been extensively studied. Research shows that certain nitrosamines target DNA, leading to the formation of specific DNA adducts, and these interactions are critical in understanding the initiation of pancreatic cancer, especially in the context of the hamster model (Kokkinakis & Subbarao, 1993).
Safety And Hazards
The compound has several hazard statements: H302, H315, H319, H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Propriétés
IUPAC Name |
2-chloro-6-methyl-3-nitropyridin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O2/c1-3-2-4(8)5(10(11)12)6(7)9-3/h2H,1H3,(H2,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQYVROLXILHKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)Cl)[N+](=O)[O-])N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-methyl-3-nitropyridin-4-amine | |
CAS RN |
1026907-18-5 |
Source


|
| Record name | 2-chloro-6-methyl-3-nitropyridin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

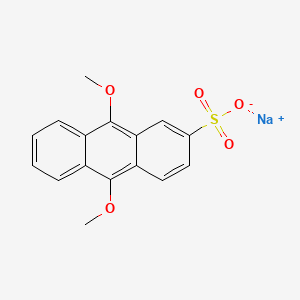
![2-[(2-{4-[(2-Methylbenzoyl)amino]benzoyl}hydrazino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1364926.png)
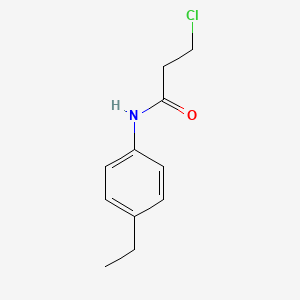

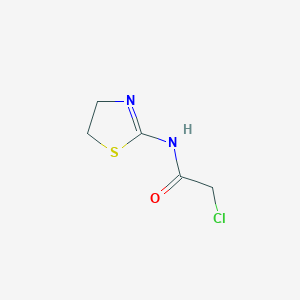

![2-({2-[4-(Benzylamino)-4-oxobutanoyl]hydrazino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B1364936.png)



![2-{[2-(2-Nitrobenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B1364948.png)

